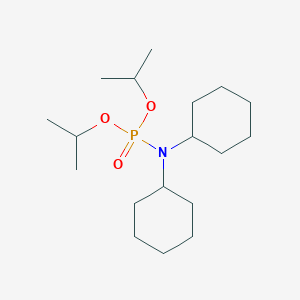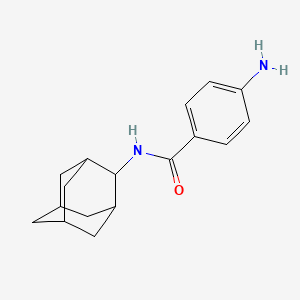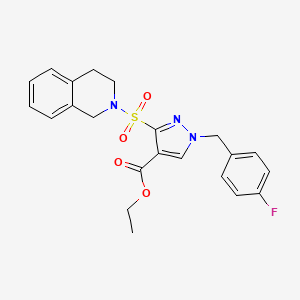
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme aminopeptidase N (APN). It has gained attention in the scientific community for its potential use in the treatment of various neurological disorders, including addiction, epilepsy, and schizophrenia.
Wirkmechanismus
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 works by inhibiting the enzyme aminopeptidase N (APN), which is involved in the breakdown of neuropeptides in the brain. By inhibiting APN, N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 increases the levels of neuropeptides such as enkephalins and endorphins, which are known to have analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has been shown to have a number of biochemical and physiological effects. It increases the levels of neuropeptides such as enkephalins and endorphins, which are known to have analgesic and anti-addictive effects. Additionally, it has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 in lab experiments is its potency and selectivity for APN. This allows for precise manipulation of neuropeptide levels in the brain. However, one limitation is that N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to explore its potential use in the treatment of epilepsy and other neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115, as well as its potential side effects and limitations.
Synthesemethoden
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 can be synthesized using a multi-step process that involves the reaction of cyclohexanone with diisopropylamine, followed by phosphorylation with phosphorus oxychloride and subsequent amination with cyclohexylamine. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has been extensively studied for its potential therapeutic applications. It has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of schizophrenia. Additionally, it has been investigated for its potential use in the treatment of epilepsy, as it has been shown to reduce the severity and frequency of seizures in animal models.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36NO3P/c1-15(2)21-23(20,22-16(3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h15-18H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODQEQWEQQEZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(N(C1CCCCC1)C2CCCCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)

![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)


![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)